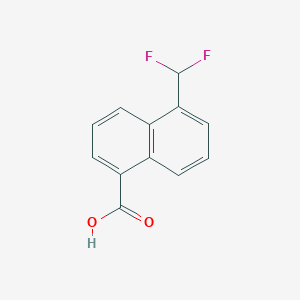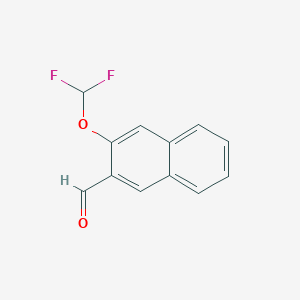![molecular formula C10H11ClN2S B11883793 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4th position and an isobutyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and isobutyl bromide.
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core is formed through a cyclization reaction involving 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The chlorination of the thieno[2,3-d]pyrimidine core is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position.
Introduction of Isobutyl Group: The isobutyl group is introduced through an alkylation reaction using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes:
Scaling Up: Scaling up the reaction from laboratory to industrial scale while maintaining reaction efficiency.
Purification: Using techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Safety and Environmental Considerations: Implementing safety measures and environmentally friendly practices to minimize waste and hazardous by-products.
化学反応の分析
Types of Reactions
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield the corresponding thienopyrimidine alcohols or amines.
科学的研究の応用
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: It is used in chemical biology to probe biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways, such as kinase pathways, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
Thienopyrimidine Derivatives: Compounds such as 4-chloro-5-methylthieno[2,3-d]pyrimidine and 4-chloro-5-ethylthieno[2,3-d]pyrimidine share a similar core structure but differ in their substituents.
Pyrazolopyrimidine Derivatives: These compounds have a pyrazole ring fused to the pyrimidine core and exhibit similar biological activities.
Uniqueness
Structural Features: The presence of the isobutyl group at the 5th position and the chlorine atom at the 4th position makes 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine unique.
Biological Activity: Its specific substituents contribute to its distinct biological activity profile, making it a valuable compound for drug discovery and development.
特性
分子式 |
C10H11ClN2S |
|---|---|
分子量 |
226.73 g/mol |
IUPAC名 |
4-chloro-5-(2-methylpropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-6(2)3-7-4-14-10-8(7)9(11)12-5-13-10/h4-6H,3H2,1-2H3 |
InChIキー |
DKUQFRZCIDTYDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CSC2=C1C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)






![10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B11883775.png)

![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)


![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)
